3-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
3-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that features a unique combination of quinoline, oxadiazole, and chromenone moieties
Preparation Methods
The synthesis of 3-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Synthesis of the oxadiazole ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the quinoline and oxadiazole units: This step often requires the use of coupling reagents such as EDCI or DCC to form the desired linkage.
Formation of the chromenone ring: This can be synthesized via the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxadiazole ring to its corresponding amine.
Cyclization: The compound can undergo intramolecular cyclization under acidic or basic conditions to form fused ring systems.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: The compound exhibits potential as a fluorescent probe for biological imaging due to its chromenone moiety.
Medicine: It has shown promise as a lead compound in the development of new drugs, particularly for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation and survival, such as PI3K/AKT/mTOR pathway proteins . The quinoline moiety can intercalate with DNA, disrupting its replication and transcription processes.
Comparison with Similar Compounds
3-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, such as antimalarial and anticancer properties.
Oxadiazole derivatives: These compounds are known for their antimicrobial and anti-inflammatory activities.
Chromenone derivatives: These compounds are widely used as fluorescent probes and in the development of organic materials.
The uniqueness of this compound lies in its combination of these three moieties, which imparts a diverse range of chemical and biological properties.
Properties
Molecular Formula |
C21H13N3O3 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
3-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
InChI |
InChI=1S/C21H13N3O3/c1-12-10-15(14-7-3-4-8-17(14)22-12)19-23-20(27-24-19)16-11-13-6-2-5-9-18(13)26-21(16)25/h2-11H,1H3 |
InChI Key |
XHFVIGYGPLBXED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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